VU0152100 was developed as part of a series of compounds aimed at selectively targeting muscarinic acetylcholine receptors, particularly the M4 subtype. It was synthesized following the optimization of lead compounds that exhibited promising pharmacological profiles but suffered from solubility and metabolic stability issues. The compound is classified as a muscarinic acetylcholine receptor modulator, specifically focusing on enhancing M4 receptor activity, which is implicated in various neuropsychiatric conditions .
The synthesis of VU0152100 involves several key steps that focus on improving its pharmacokinetic properties compared to earlier analogues. The synthesis process can be summarized as follows:
The synthetic route emphasizes iterative optimization based on structure-activity relationships (SAR), allowing for fine-tuning of the compound's properties.
VU0152100's molecular structure is characterized by its unique arrangement that facilitates selective binding to the M4 muscarinic acetylcholine receptor. Key features include:
VU0152100 participates in several significant chemical reactions relevant to its mechanism of action:
The mechanism of action for VU0152100 involves:
VU0152100 possesses several notable physical and chemical properties:
VU0152100 has several promising applications in scientific research and potential clinical therapies:
The quest for subtype-selective muscarinic receptor modulators represents a pivotal chapter in neuropharmacology. Before the discovery of VU0152100, researchers faced significant challenges due to the high conservation of orthosteric binding sites across mAChR subtypes (M1-M5). The identification of gallamine in 1976 as the first allosteric modulator of muscarinic receptors initiated a paradigm shift, demonstrating that targeting topographically distinct allosteric sites could enable subtype selectivity [6]. This breakthrough laid the foundation for developing compounds that could "fine-tune" rather than fully activate receptor signaling—a crucial advantage for minimizing adverse effects associated with broad receptor activation.
The evolution accelerated with advances in high-throughput screening and receptor pharmacology during the early 2000s. Researchers at Vanderbilt University's Center for Neuroscience Drug Discovery pioneered the development of VU0152100 (initially designated ML108) through molecular optimization campaigns focused on thienopyridine carboxamides [1] [3]. This compound emerged from systematic efforts to overcome the limitations of earlier orthosteric agonists like xanomeline, which showed promising antipsychotic efficacy but was hampered by gastrointestinal and cholinergic side effects due to poor receptor selectivity [2]. The molecular design leveraged emerging structural insights into the M4 receptor's allosteric binding pocket, enabling unprecedented selectivity.
The M4 muscarinic receptor subtype has emerged as a compelling therapeutic target due to its strategic neuroanatomical distribution and functional interactions with dopaminergic signaling pathways. Postmortem studies of schizophrenia patients reveal significantly reduced M4 receptor density in critical brain regions—including the prefrontal cortex, hippocampus, and striatum—suggesting a pathophysiological role [2] [6]. Genetic ablation studies further established that M4 receptor deletion in mice (M4−/−) produces behavioral and neurochemical hypersensitivity to psychostimulants, including enhanced dopamine release and exacerbated locomotor responses to amphetamine or cocaine [5].
M4 receptors are preferentially localized to dopamine D1 receptor-expressing medium spiny neurons in the striatum, forming a critical regulatory node for corticostriatal signaling [2]. When activated, M4 receptors:
This neurobiological framework positions M4 PAMs as a novel approach to rebalancing dysregulated dopamine transmission—a hallmark of schizophrenia, stimulant use disorders, and potentially other conditions involving dopaminergic hyperactivity. Unlike direct D1 antagonists, M4 PAMs achieve dopamine modulation indirectly, potentially offering superior tolerability [1] [5].
VU0152100 occupies a distinctive niche in the pharmacological armamentarium as the first highly selective M4 PAM with demonstrated in vivo efficacy. Its development marked a quantum leap beyond earlier compounds like xanomeline (a dual M1/M4 agonist) or non-selective PAMs such as VU10010. Rigorous pharmacological profiling established that VU0152100 exhibits:
Table 1: Key Pharmacological Properties of VU0152100
Property | Value | Experimental Context |
---|---|---|
EC₅₀ for M4 potentiation | 380 ± 93 nM | In vitro ACh response enhancement |
ACh potency shift | 20-30 fold leftward | [³H]NMS binding displacement (Ki from 252 nM to 12.2 nM) |
Maximum ACh response enhancement | ~130% | In vitro efficacy studies |
M4 selectivity | >100-fold vs. other mAChRs | Screening at 30 µM concentration |
Molecular weight | 341.4 Da | Calculated from C₁₈H₁₉N₃O₂S [7] [9] |
This profile established VU0152100 as an indispensable tool compound for validating the M4 receptor as a therapeutic target and paved the way for second-generation molecules like VU0467154 with improved pharmacokinetic properties [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7